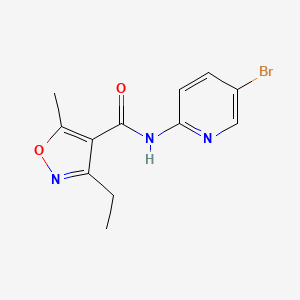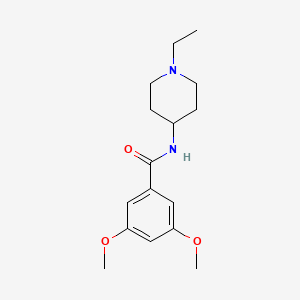![molecular formula C11H10N4O3 B4619374 1-甲基-3-[(2-吡啶基氨基)羰基]-1H-吡唑-4-羧酸](/img/structure/B4619374.png)
1-甲基-3-[(2-吡啶基氨基)羰基]-1H-吡唑-4-羧酸
描述
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds, among other methods. For derivatives like 1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid, specific synthesis routes may involve multistep reactions including functionalization, condensation, and cyclization processes. One study demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with diamines, showcasing a general approach to modifying the pyrazole core (Yıldırım et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These techniques provide detailed information about the electronic structure, functional groups, and three-dimensional conformation of the molecules. For instance, a study on pyrazole carboxylate esters described the crystal structure analysis and DFT calculations to understand the molecular geometry and electronic properties of the compounds (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitution, condensation, and cyclization, allowing for the functionalization and synthesis of complex molecules. The reactivity of the pyrazole ring is significantly influenced by the nature of substituents, which can be manipulated to achieve desired chemical transformations. For example, reactions of pyrazole-3-carboxylic acid derivatives with diamines have been explored, revealing the versatility of these compounds in synthesizing novel heterocyclic structures (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are determined by the molecular structure, particularly the presence and positioning of functional groups. Physical characterization techniques include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the thermal stability and phase transitions of these compounds.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are central to their chemistry and applications. Studies focusing on the reactivity patterns, mechanism of reactions, and formation of supramolecular structures through hydrogen bonding and π-π interactions enrich our understanding of these compounds. An example is the investigation into the supramolecular synthon formation in the crystal structures of pyrazinecarboxylic acids, highlighting the role of hydrogen bonding in molecular assembly (Vishweshwar et al., 2002).
科学研究应用
合成方法和化学反应
- 酰胺和羧酸盐衍生物的形成:涉及将 1H-吡唑-3-羧酸转化为其相应的酰胺和羧酸盐的实验揭示了有效的合成途径,收率良好,范围从 66% 到 95%。这些反应在特定条件下由双亲核试剂(如 1,2-二氨基乙烷和 1,2-二氨基丙烷等)的反应促进 (İ. Yıldırım, F. Kandemirli, Y. Akçamur, 2005)。
- 吡唑并[3,4-b]吡啶产品的创新合成:通过在回流的乙酸中缩合吡唑-5-胺衍生物和活化羰基,开发了一种通过缩合吡唑-5-胺衍生物和活化羰基来合成乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸盐产品的新方法。这种方法提供了一种制备 N-稠合杂环产物的新方法 (Aseyeh Ghaedi, G. Bardajee, A. Mirshokrayi, M. Mahdavi, A. Shafiee, T. Akbarzadeh, 2015)。
结构和理论研究
- 晶体结构和计算分析:对新型吡唑衍生物的晶体结构和计算分析的研究提供了对分子结构、热力学性质和理论计算的见解。这包括合成和表征化合物,例如 1-(6-氯-吡啶-2-基)-5-羟基-1H-吡唑-3-羧酸甲酯及其类似物,从而更深入地了解它们的稳定性和潜在的化学行为 (李群沈,苏玉黄,K. Diao,傅厚雷,2012)。
潜在应用
- 抗癌潜力:涉及吡唑并[3,4-b]吡啶的金属有机配合物的研究突出了它们作为细胞周期蛋白依赖性激酶 (Cdk) 抑制剂的潜力。这些化合物表现出构效关系,表明它们在抗癌策略中的效用,特别是通过抑制对细胞周期调节至关重要的 Cdk (I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011)。
属性
IUPAC Name |
1-methyl-3-(pyridin-2-ylcarbamoyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-15-6-7(11(17)18)9(14-15)10(16)13-8-4-2-3-5-12-8/h2-6H,1H3,(H,17,18)(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYXIFILJEYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)
![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)

![5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619331.png)

![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)
![3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4619366.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4619389.png)
![4-chloro-3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4619391.png)
